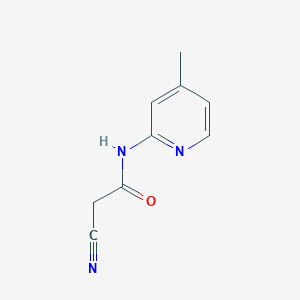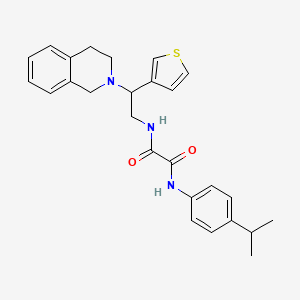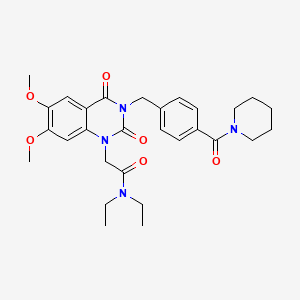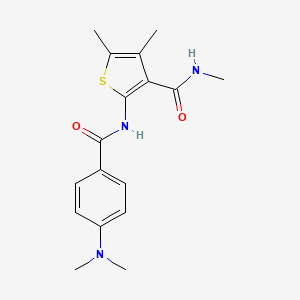![molecular formula C18H14ClN3O3S B2904909 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-67-4](/img/structure/B2904909.png)
5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypoxia-selective Antitumor Agents
One significant area of research involving analogs of 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide relates to the development of hypoxia-selective antitumor agents. Studies have synthesized regioisomers of hypoxia-selective cytotoxins, evaluating their cytotoxicity under hypoxic conditions. These compounds are designed to target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. The selectivity for hypoxic cells is achieved through the differential reduction potential of these compounds in the absence of oxygen, making them potent antitumor agents in environments where cancer cells are deprived of adequate oxygen supply (Palmer et al., 1996).
Crystal Engineering with Hydrogen and Halogen Bonds
Another research application involves the use of halogenated compounds, similar to this compound, in crystal engineering. These studies explore the formation of molecular tapes and complexes through hydrogen and halogen bonding interactions. Crystal engineering aims to design and synthesize materials with specific properties, leveraging the predictable nature of these non-covalent interactions. The research demonstrates how varying the halogen atoms can influence the crystal packing and, by extension, the physical properties of the material, which is crucial for the development of new pharmaceuticals and materials science applications (Saha et al., 2005).
Reductive Chemistry of Hypoxia-selective Cytotoxins
Further investigation into the reductive chemistry of compounds analogous to this compound provides insights into their mechanism of action as hypoxia-selective cytotoxins. These studies elucidate the pathways through which these compounds are reduced under hypoxic conditions, leading to the formation of toxic species that can selectively kill hypoxic tumor cells. Understanding the reduction chemistry is critical for optimizing the selectivity and potency of these antitumor agents (Palmer et al., 1995).
Antidiabetic Activity
Research into derivatives of this compound has also explored their potential as antidiabetic agents. Synthesis and evaluation of these compounds have shown promising activity against α-glucosidase, an enzyme target for managing diabetes through the control of blood sugar levels. Molecular docking and simulation studies further support their potential as therapeutic agents for diabetes, indicating how modifications to the chemical structure can enhance biological activity (Thakral et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with proteins in the dishevelled (dvl) family . These proteins play a crucial role in the transduction of WNT signaling .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets via a shared pdz domain . This interaction could lead to changes in the WNT signaling pathway .
Biochemical Pathways
Given the potential interaction with dvl proteins, it’s plausible that the wnt signaling pathway could be affected . This pathway plays a key role in regulating cell growth and differentiation.
Result of Action
Given the potential interaction with the wnt signaling pathway, it could potentially influence cell growth and differentiation .
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-4-12(7-11(10)2)15-9-26-18(20-15)21-17(23)14-8-13(19)5-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYACZIFWAXSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)

![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)


![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)
